

# NPS-1034: A Dual Inhibitor Targeting MET and AXL Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025



Authored For: Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**NPS-1034** is a potent small molecule inhibitor that has demonstrated significant anti-neoplastic activity in preclinical studies. This technical guide provides a comprehensive overview of the primary molecular targets of **NPS-1034**, its mechanism of action, and the experimental methodologies used to elucidate its function. The compound is characterized as a dual inhibitor of the MET and AXL receptor tyrosine kinases, key drivers in oncogenesis, tumor progression, and therapeutic resistance. This document synthesizes available data to serve as a resource for researchers in the fields of oncology and drug development.

### **Primary Molecular Targets**

**NPS-1034** concurrently targets two key receptor tyrosine kinases: MET and AXL.[1][2][3][4] This dual inhibitory action is critical to its therapeutic potential, particularly in overcoming resistance to other targeted therapies.[5][6]

MET (c-Met): The MET proto-oncogene encodes the receptor for hepatocyte growth factor (HGF).[7][8] Aberrant MET signaling, through overexpression, amplification, or mutation, is implicated in the proliferation, invasion, and metastasis of various human malignancies.[7][8]
 NPS-1034 has been shown to inhibit both wild-type and various constitutively active mutant forms of MET.[7][8]



AXL: A member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, AXL is
involved in cell survival, proliferation, and migration.[9] Activation of AXL has been identified
as a mechanism of acquired resistance to epidermal growth factor receptor (EGFR) kinase
inhibitors in non-small cell lung cancer (NSCLC).[5][6]

Recent research has also suggested that **NPS-1034**'s therapeutic effects may extend to the modulation of other signaling pathways, including ROS1 and TNFRSF1A.[5][9][10][11]

## **Quantitative Analysis of Inhibitory Activity**

The potency of **NPS-1034** against its primary targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target | IC50 (nM) | Cell Line / Assay<br>Condition | Reference |
|--------|-----------|--------------------------------|-----------|
| AXL    | 10.3      | Kinase Assay                   | [1][2][3] |
| MET    | 48        | Kinase Assay                   | [1][2][3] |

The anti-proliferative effects of **NPS-1034** have been evaluated in several cancer cell lines, demonstrating its efficacy in models with MET or AXL activation.

| Cell Line | IC50 (nM) | Relevant<br>Genotype/Phenoty<br>pe | Reference |
|-----------|-----------|------------------------------------|-----------|
| MKN45     | 112.7     | High MET expression                | [1][2]    |
| SNU638    | 190.3     | High MET expression                | [1][2]    |

# Signaling Pathways Modulated by NPS-1034

**NPS-1034** exerts its anti-tumor effects by inhibiting the phosphorylation of MET and AXL, thereby blocking their downstream signaling cascades. Key pathways affected include the PI3K/Akt and MAPK/Erk pathways, which are crucial for cell survival and proliferation.





Click to download full resolution via product page

NPS-1034 inhibits MET and AXL, blocking downstream PI3K/Akt and MAPK/Erk pathways.

## **Experimental Protocols**

The characterization of **NPS-1034**'s activity relies on a set of standard and specialized laboratory procedures.

#### **In Vitro Kinase Inhibition Assay**

- Objective: To determine the direct inhibitory effect of NPS-1034 on the kinase activity of its targets.
- Methodology:
  - Recombinant human MET and AXL kinases are used.
  - The kinase reaction is initiated in the presence of a specific substrate and ATP.
  - NPS-1034 is added at varying concentrations to determine its inhibitory effect.
  - Kinase activity is measured, often through the quantification of substrate phosphorylation,
     using methods such as radioisotope incorporation or fluorescence-based assays.
  - IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



#### **Cell Viability (MTT) Assay**

- Objective: To assess the effect of NPS-1034 on the proliferation and viability of cancer cell lines.[1]
- Methodology:
  - Cancer cells (e.g., MKN45, SNU638) are seeded in 96-well plates and allowed to adhere overnight.[1]
  - The cells are then treated with a range of concentrations of NPS-1034.[1]
  - After a defined incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[1]
  - Mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.[1]
  - The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically.[1]
  - Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.





Click to download full resolution via product page

Workflow for determining cell viability using the MTT assay.



## **Western Blotting**

- Objective: To detect changes in protein expression and phosphorylation status in response to NPS-1034 treatment.
- Methodology:
  - Cells are treated with NPS-1034 for a specified duration.
  - Cell lysates are prepared to extract total protein.
  - Protein concentration is determined to ensure equal loading.
  - Proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
  - The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
  - The membrane is blocked to prevent non-specific antibody binding.
  - The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-MET, total MET, phospho-Akt, total Akt).
  - After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
  - A chemiluminescent substrate is added, and the resulting signal is detected, indicating the presence and relative abundance of the target protein.

# **In Vivo Efficacy**

Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor activity of **NPS-1034**. In mice bearing tumors from cell lines with MET amplification, **NPS-1034** treatment led to a reduction in tumor growth.[1][8] This effect is attributed to both anti-angiogenic and proapoptotic mechanisms.[1][8] Furthermore, in models of acquired resistance to EGFR inhibitors, the combination of **NPS-1034** with gefitinib resulted in enhanced tumor growth inhibition.[1]

#### Conclusion



**NPS-1034** is a dual inhibitor of MET and AXL with potent anti-proliferative and pro-apoptotic activities in preclinical cancer models. Its ability to target key drivers of oncogenesis and drug resistance positions it as a promising candidate for further development. The detailed experimental protocols and pathway analyses provided herein offer a foundational resource for researchers investigating the therapeutic potential of **NPS-1034** and similar targeted agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. NPS-1034 | MET-AXL inhibitor | Probechem Biochemicals [probechem.com]
- 5. MET and AXL inhibitor NPS-1034 exerts efficacy against lung cancer cells resistant to EGFR kinase inhibitors because of MET or AXL activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. NPS-1034 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 8. NPS-1034, a novel MET inhibitor, inhibits the activated MET receptor and its constitutively active mutants PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NPS-1034 Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [NPS-1034: A Dual Inhibitor Targeting MET and AXL Kinase Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566274#what-is-the-primary-target-of-nps-1034]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com